(3-Chloro-1-benzothiophen-2-yl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone
Description
The compound "(3-Chloro-1-benzothiophen-2-yl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone" features a methanone core bridging two heterocyclic systems: a 3-chloro-substituted benzothiophene and a pyrazole ring functionalized with 3,5-dimethyl groups and a 4-(2-nitrophenyl)sulfanyl moiety.
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S2/c1-11-18(29-16-10-6-4-8-14(16)24(26)27)12(2)23(22-11)20(25)19-17(21)13-7-3-5-9-15(13)28-19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOVVCXLJNVZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C)SC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiophene moiety, a pyrazole ring, and additional functional groups such as chloro and nitro substituents. The molecular formula is , with a molecular weight of approximately 385.87 g/mol.
Structural Formula
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit antimicrobial properties. For example, studies on benzothiophene derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have explored the anticancer potential of benzothiophene derivatives. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study focusing on similar benzothiophene compounds demonstrated their ability to induce apoptosis in breast cancer cells via the mitochondrial pathway. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for specific enzymes, particularly those involved in cancer progression or inflammation. Research into related compounds has shown that modifications in the benzothiophene structure can lead to enhanced inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Table: Enzyme Inhibition Data
Apoptosis Induction
The compound is believed to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.
Antioxidant Activity
Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress—a contributing factor in cancer development.
Recent Studies
- Study on Antimicrobial Effects : A recent investigation reported that derivatives with similar structures demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations.
- Anticancer Research : Another study highlighted the ability of related compounds to inhibit tumor growth in vivo, showcasing their potential for therapeutic use in oncology.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Investigations focusing on structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Variations
Pyrazole Core Modifications
- Compound A: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () Substituents: Amino and hydroxy groups on the pyrazole; cyanothiophene attached via methanone. Key Difference: The absence of sulfanyl and nitro groups reduces steric hindrance compared to the target compound.
- Compound B: (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethanone () Substituents: Diazene-linked 4-nitrophenyl group on pyrazole; ethanone backbone. Key Difference: The diazenyl group introduces conjugation, altering electronic properties (e.g., UV-Vis absorption) compared to the sulfanyl linkage in the target compound. Melting point (180°C) and IR data (C=O stretch at 1690 cm⁻¹) suggest higher crystallinity and similar carbonyl reactivity .
Benzothiophene vs. Benzothiazole Systems
- Compound C: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () Substituents: Benzothiazole instead of benzothiophene; dihydropyrazole ring. This modification could influence pharmacological activity .
Structural and Crystallographic Insights
Bond Connectivity and Geometry
- Compound D : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Structural Features: Sulfanyl group at pyrazole C4; trifluoromethyl at C3.
- Key Difference: The trifluoromethyl group introduces strong electron-withdrawing effects, while the target compound’s 3,5-dimethyl groups provide steric bulk. Bond angles (e.g., N1–C4–S1 = 121.7°) suggest similar sulfanyl group geometry .
Crystallography Tools
- Software like SHELX and OLEX2 () are standard for resolving such structures. The target compound’s nitro and sulfanyl groups may lead to challenges in refinement due to possible disorder, a common issue in similar compounds .
Reaction Pathways
- Target Compound : Likely synthesized via nucleophilic substitution at the pyrazole C4 position, given the sulfanyl group’s presence.
- Compound B (): Synthesized using 1,4-dioxane and triethylamine, yielding 70%. Comparable solvents/catalysts may be used for the target compound, though steric hindrance from 3,5-dimethyl groups could reduce yield .
Spectroscopic Data
IR Spectroscopy :
Compound C=O Stretch (cm⁻¹) C=N Stretch (cm⁻¹) Target ~1680–1700 (est.) ~1600 (est.) Compound B 1690 1603 NMR Spectroscopy : Aromatic protons in similar compounds (e.g., Compound B: δ 7.51–8.33 ppm) suggest deshielding effects from nitro and chloro substituents, consistent with the target compound’s expected shifts .
Q & A
Q. What synthetic routes are reported for synthesizing this compound and its structural analogs?
The synthesis typically involves multi-step protocols, including diazenyl coupling, nucleophilic substitution, and ketone functionalization. For example:
- Step 1 : Formation of the pyrazole core via hydrazine hydrate reflux with acetylacetone derivatives under acidic conditions .
- Step 2 : Introduction of the sulfanyl group using 2-nitrophenyl thiol via nucleophilic substitution in DMF with K₂CO₃ as a base .
- Step 3 : Coupling the benzothiophene-chloro moiety through a Friedel-Crafts acylation or similar ketone-forming reactions . Yields can vary (e.g., 70% in analogous syntheses), requiring optimization of stoichiometry and solvent systems .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : To confirm carbonyl (C=O, ~1690 cm⁻¹) and nitrophenyl (NO₂, ~1550 cm⁻¹) groups .
- ¹H/¹³C NMR : For resolving aromatic proton environments (e.g., 7.51–8.33 ppm for aryl-H) and methyl groups (2.53–2.59 ppm) .
- Mass spectrometry (EI-MS) : To verify molecular weight (e.g., M⁺ at m/z 397.81 in analogs) and fragmentation patterns . Cross-validation with elemental analysis (C, H, N) is recommended to ensure purity .
Q. What are common impurities encountered during synthesis, and how are they addressed?
Impurities often arise from:
- Incomplete substitution : Unreacted pyrazole intermediates or residual thiols.
- Oxidation byproducts : Nitro-group reduction or sulfanyl oxidation. Purification methods include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol or DMF/water mixtures .
Q. What are the key steps in post-synthesis purification?
- Solvent extraction : To remove unreacted starting materials.
- Chromatography : Gradient elution for isolating the target compound.
- Drying : Under vacuum to eliminate solvent traces, critical for NMR accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency and yield?
- Temperature control : Reflux in DMF (100–120°C) enhances nucleophilic substitution kinetics but risks decomposition; monitor via TLC .
- Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for better solubility .
- Stoichiometry : Use a 1.2–1.5 molar excess of the sulfanyl donor to drive the reaction .
- Inert atmosphere : Reduces oxidation of sensitive nitro and sulfanyl groups .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Molecular docking : Use software like Discovery Studio to simulate binding with target enzymes (e.g., kinases) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- MD simulations : Assess stability in aqueous or lipid membranes to guide formulation studies .
Q. How should researchers address discrepancies in spectral data between synthesized batches?
- Multi-technique validation : Combine NMR, IR, and MS to resolve ambiguities (e.g., overlapping proton signals) .
- Solvent effects : Test in CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding or aggregation artifacts .
- Batch comparison : Statistical analysis of melting points and retention factors (Rf) to detect subtle impurities .
Q. What mechanistic insights exist for the introduction of the sulfanyl group?
- Nucleophilic aromatic substitution : The pyrazole C-4 position is activated for attack by 2-nitrophenyl thiolate ions .
- Base role : K₂CO₃ deprotonates the thiol, enhancing nucleophilicity, while DMF stabilizes the transition state .
- Competing pathways : Monitor for disulfide formation (e.g., via LC-MS) under oxidative conditions .
Q. How can experimental designs mitigate sample degradation during long-term studies?
Q. What strategies analyze degradation pathways under varying environmental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
